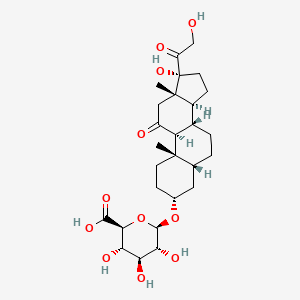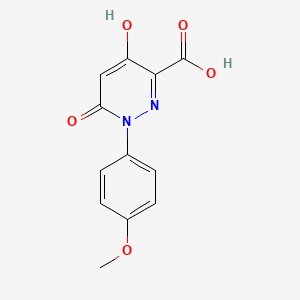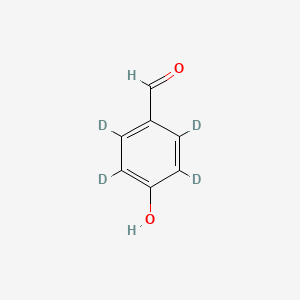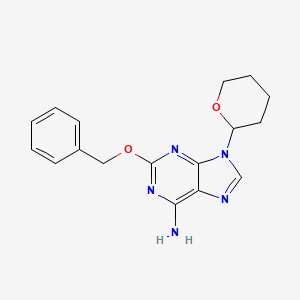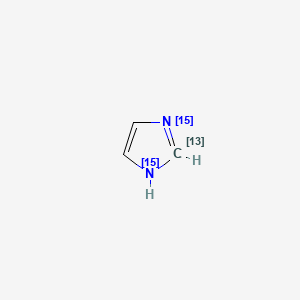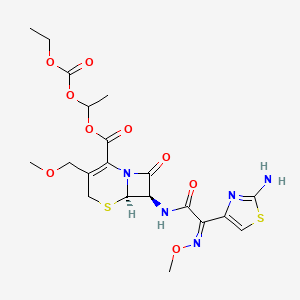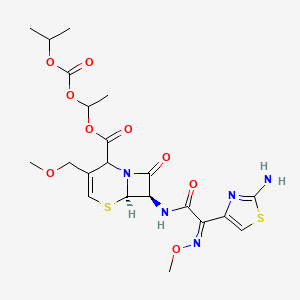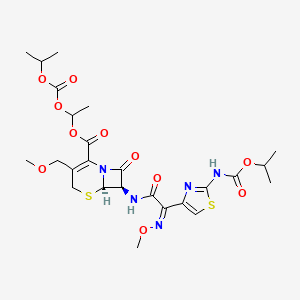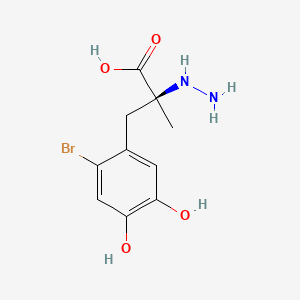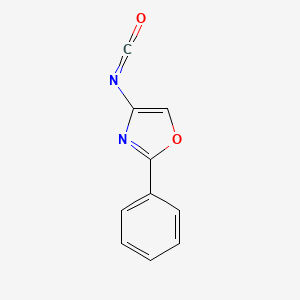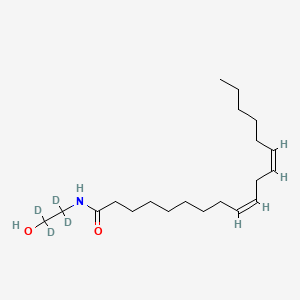
N-Linoleoylethanolamine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Linoleoylethanolamine-d4 (CAS No. 1451194-69-6) is a stable isotope . It is not a hazardous compound . It is also known by other names such as (9Z,12Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9,12-octadecadienamide .
Molecular Structure Analysis
The molecular formula of N-Linoleoylethanolamine-d4 is C20H33D4NO2 . The molecular weight is 327.5379 g/mol . The IUPAC name is (9Z,12Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12-dienamide .Physical And Chemical Properties Analysis
N-Linoleoylethanolamine-d4 is an off-white solid . It has a melting point of 40-42°C . It is soluble in ethanol and DMSO .Scientific Research Applications
Biochemical Activity : N-Linoleoylethanolamine is one of the N-acylethanolamines (NAEs) whose biochemical activities include effects on inflammation, immune response, and appetite regulation. It has been found to be a substrate for specific enzymes involved in lipid signaling pathways, demonstrating a lower reactivity compared to other NAEs like N-palmitoylethanolamine (Ueda, Yamanaka, & Yamamoto, 2001).
Physiological Effects : N-Linoleoylethanolamine is part of a group of NAEs that show a variety of biological activities. These compounds are formed in animal tissues, and their metabolism is crucial for understanding their physiological roles, including potential anti-inflammatory and immunomodulatory effects (Okamoto, Morishita, Tsuboi, Tonai, & Ueda, 2004).
Diet and Metabolism : Dietary fatty acids can impact the levels of NAEs in the plasma, suggesting a direct link between diet and the regulation of these lipid signaling molecules. Studies have shown that dietary changes can modulate the levels of various NAEs, including N-Linoleoylethanolamine (Jones, Lin, Gillingham, Yang, & Omar, 2014).
Regulation of Satiety : N-Linoleoylethanolamine, among other unsaturated fatty acid ethanolamides, is regulated in response to feeding, suggesting its involvement in the control of food intake and energy homeostasis (Fu, Astarita, Gaetani, Kim, Cravatt, Mackie, & Piomelli, 2007).
Role in Neurotransmitter Activity : Certain NAEs, including N-Linoleoylethanolamine, are found to activate the transient receptor potential vanilloid 1 (TRPV1) on sensory neurons, which suggests their role in modulating sensory and pain pathways (Movahed, Jönsson, Birnir, Wingstrand, Jørgensen, Ermund, Sterner, Zygmunt, & Högestätt, 2005).
Future Directions
The study of N-acylethanolamines (NAEs), including N-Linoleoylethanolamine-d4, may offer new opportunities to gain insight into regulatory functions of endocannabinoids in the context of normal and abnormal brain function . Notably, concentrations of certain NAEs have been shown to increase with age in males .
properties
IUPAC Name |
(9Z,12Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12-dienamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9-/i18D2,19D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXDGUVSAAQARU-UKNLGWMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Linoleoylethanolamine-d4 | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

